6-(but-1-yn-1-yl)-4-chloro-3-nitroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(but-1-yn-1-yl)-4-chloro-3-nitroquinoline is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(but-1-yn-1-yl)-4-chloro-3-nitroquinoline typically involves multi-step organic reactionsThis reaction is carried out using palladium catalysts and copper co-catalysts in the presence of a base such as triethylamine .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: 6-(but-1-yn-1-yl)-4-chloro-3-nitroquinoline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under suitable conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon.
Substitution: Amines or thiols, base (e.g., sodium hydroxide), solvent (e.g., ethanol).
Major Products:
Reduction: 6-(but-1-yn-1-yl)-4-aminoquinoline.
Substitution: 6-(but-1-yn-1-yl)-4-(substituted)-3-nitroquinoline.
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology and Medicine: In medicinal chemistry, 6-(but-1-yn-1-yl)-4-chloro-3-nitroquinoline is investigated for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 6-(but-1-yn-1-yl)-4-chloro-3-nitroquinoline involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or disrupt cellular processes by binding to active sites or interfering with DNA replication. The exact pathways depend on the specific application and target organism.
Comparison with Similar Compounds
- 6-(but-1-yn-1-yl)-4-chloroquinoline.
- 6-(but-1-yn-1-yl)-3-nitroquinoline.
- 4-chloro-3-nitroquinoline.
Comparison: Compared to its analogs, 6-(but-1-yn-1-yl)-4-chloro-3-nitroquinoline exhibits unique reactivity due to the presence of both the nitro and chloro groups. This dual functionality allows for a broader range of chemical modifications and applications. Its structural uniqueness also contributes to its potential as a versatile intermediate in organic synthesis .
Properties
CAS No. |
2443479-40-9 |
---|---|
Molecular Formula |
C13H9ClN2O2 |
Molecular Weight |
260.67 g/mol |
IUPAC Name |
6-but-1-ynyl-4-chloro-3-nitroquinoline |
InChI |
InChI=1S/C13H9ClN2O2/c1-2-3-4-9-5-6-11-10(7-9)13(14)12(8-15-11)16(17)18/h5-8H,2H2,1H3 |
InChI Key |
DUEXXBPWVCYUSR-UHFFFAOYSA-N |
Canonical SMILES |
CCC#CC1=CC2=C(C(=CN=C2C=C1)[N+](=O)[O-])Cl |
Purity |
94 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.